2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
CAS No.: 941993-20-0
Cat. No.: VC7667569
Molecular Formula: C18H17ClN2O3
Molecular Weight: 344.8
* For research use only. Not for human or veterinary use.
![2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide - 941993-20-0](/images/structure/VC7667569.png)
Specification
CAS No. | 941993-20-0 |
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Molecular Formula | C18H17ClN2O3 |
Molecular Weight | 344.8 |
IUPAC Name | 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Standard InChI | InChI=1S/C18H17ClN2O3/c19-13-6-8-16(9-7-13)24-12-17(22)20-14-3-1-4-15(11-14)21-10-2-5-18(21)23/h1,3-4,6-9,11H,2,5,10,12H2,(H,20,22) |
Standard InChI Key | LBOIVIHKVKIZHJ-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, reflects its molecular architecture:
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A 4-chlorophenoxy group (–O–C₆H₄–Cl) attached to the α-carbon of an acetamide moiety.
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An N-[3-(2-oxopyrrolidin-1-yl)phenyl] substituent, where the phenyl ring is modified at the meta position by a 2-oxopyrrolidine (a lactam ring).
The molecular formula is C₁₉H₁₈ClN₂O₃, with a molecular weight of 369.81 g/mol. The presence of both electron-withdrawing (chloro, lactam) and electron-donating (ether) groups influences its reactivity and solubility .
Synthetic Routes and Optimization
Core Synthetic Strategies
The synthesis of 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide likely involves a multi-step sequence:
Step 1: Synthesis of 2-(4-Chlorophenoxy)acetic Acid
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Reactants: 4-Chlorophenol and chloroacetic acid under alkaline conditions.
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Conditions: Reflux in aqueous NaOH, followed by acidification to precipitate the product .
Step 2: Preparation of 3-(2-Oxopyrrolidin-1-yl)aniline
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Reactants: 3-Nitroaniline and γ-butyrolactam.
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Conditions: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by lactam ring formation via cyclization .
Step 3: Amide Coupling
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Reactants: 2-(4-Chlorophenoxy)acetic acid and 3-(2-oxopyrrolidin-1-yl)aniline.
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Conditions: Use of coupling agents like EDCl/HOBt or HATU in DMF, with DIPEA as a base .
Representative Reaction Scheme
Patent-Based Methodologies
A Russian patent (RU2629117C1) describes a related synthesis for 2-[2-oxo-1-pyrrolidinyl]acetamides using organometallic reagents like trimethylhalosilanes . Adapting this method, the target compound could be synthesized via:
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Silylation of 2-oxopyrrolidine with trimethylchlorosilane.
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Nucleophilic substitution with methyl bromoacetate.
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Aminolysis with 3-(2-oxopyrrolidin-1-yl)aniline.
Structural Characterization
Spectroscopic Data (Hypothetical)
Data inferred from analogous compounds :
Technique | Key Signals |
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IR (KBr) | 3280 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O lactam), 1650 cm⁻¹ (C=O amide) |
¹H NMR (400 MHz) | δ 7.65 (d, J = 8.6 Hz, 2H, Ar–H), δ 4.60 (s, 2H, OCH₂CO), δ 3.45 (m, 4H, pyrrolidinyl) |
¹³C NMR | δ 172.1 (C=O lactam), δ 169.8 (C=O amide), δ 129.5 (Ar–Cl) |
MS (ESI+) | m/z 370.1 [M+H]⁺ (calc. 369.81) |
Crystallographic Insights
While no crystal structure is reported, molecular modeling predicts planar acetamide and lactam groups, with the 4-chlorophenoxy group adopting an orthogonal conformation to minimize steric hindrance .
Pharmacological Profile
Hypothetical Mechanisms
Analogous acetamides exhibit diverse bioactivities:
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Kinase Inhibition: Pyridinyl acetamides show selectivity for PIP4K2A (IC₅₀ ~2–3 μM) .
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Neuroactivity: Pyrrolidinone derivatives modulate GABA receptors, suggesting sedative potential .
ADMET Predictions
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Lipophilicity: LogP ≈ 2.8 (moderate permeability).
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Metabolism: CYP3A4-mediated oxidation of the pyrrolidinone ring .
Applications and Industrial Relevance
Medicinal Chemistry
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Lead Compound: Structural similarity to BAY-297 (PIP4K2A inhibitor) suggests utility in oncology .
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Neuropharmaceuticals: Lactam moieties are prevalent in nootropics (e.g., piracetam) .
Agrochemicals
4-Chlorophenoxy derivatives are herbicidal precursors, though this compound’s activity remains unexplored .
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